molecular formula C25H24N2O3 B11024022 [4-(2-methoxyphenyl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone

[4-(2-methoxyphenyl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone

Cat. No.: B11024022
M. Wt: 400.5 g/mol
InChI Key: YPWSVFOXVRZRPQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHOXYPHENYL)PIPERAZINOMETHANONE typically involves the reaction of 2-methoxyphenylpiperazine with a xanthone derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making it feasible for commercial applications. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-METHOXYPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4-(2-METHOXYPHENYL)PIPERAZINOMETHANONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-METHOXYPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate serotonergic receptors, including 5-HT1A and 5-HT2A/C receptors, which play a crucial role in its antidepressant-like effects. The compound’s ability to modulate these receptors contributes to its therapeutic potential in treating mood disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-METHOXYPHENYL)PIPERAZINOMETHANONE stands out due to its specific interaction with serotonergic receptors, which is not commonly observed in other xanthone derivatives. This unique mechanism of action makes it a promising candidate for further research and development in the field of neuropharmacology .

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone

InChI

InChI=1S/C25H24N2O3/c1-29-23-13-7-4-10-20(23)26-14-16-27(17-15-26)25(28)24-18-8-2-5-11-21(18)30-22-12-6-3-9-19(22)24/h2-13,24H,14-17H2,1H3

InChI Key

YPWSVFOXVRZRPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

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